molecular formula C11H15N B12064760 N-(4-cyclopropylbenzyl)-N-methylamine

N-(4-cyclopropylbenzyl)-N-methylamine

Cat. No.: B12064760
M. Wt: 161.24 g/mol
InChI Key: NAMKXZMOGQDBQN-UHFFFAOYSA-N
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Description

N-(4-cyclopropylbenzyl)-N-methylamine is a secondary amine featuring a benzyl group substituted with a cyclopropyl ring at the para position and a methyl group attached to the nitrogen. The cyclopropyl substituent introduces steric strain and unique electronic effects due to its non-planar sp³-hybridized ring, which may influence reactivity, stability, and intermolecular interactions compared to other benzylamine derivatives .

Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

1-(4-cyclopropylphenyl)-N-methylmethanamine

InChI

InChI=1S/C11H15N/c1-12-8-9-2-4-10(5-3-9)11-6-7-11/h2-5,11-12H,6-8H2,1H3

InChI Key

NAMKXZMOGQDBQN-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC=C(C=C1)C2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyclopropylbenzyl)-N-methylamine typically involves the following steps:

    Formation of 4-cyclopropylbenzyl chloride: This can be achieved by reacting 4-cyclopropylbenzyl alcohol with thionyl chloride (SOCl₂) under reflux conditions.

    N-alkylation: The resulting 4-cyclopropylbenzyl chloride is then reacted with methylamine in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to yield N-(4-cyclopropylbenzyl)-N-methylamine.

Industrial Production Methods

In an industrial setting, the production of N-(4-cyclopropylbenzyl)-N-methylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyclopropylbenzyl)-N-methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to reduce any unsaturated bonds.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated amines.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

N-(4-cyclopropylbenzyl)-N-methylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(4-cyclopropylbenzyl)-N-methylamine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropyl and benzyl groups can influence the compound’s binding affinity and specificity, while the methylamine group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

N-(4-Methoxybenzyl)-N-methylamine (C₉H₁₃NO)

  • Structure : Methoxy (-OCH₃) at the para position.
  • Its molecular weight is 151.21 g/mol, and it is used extensively in synthetic chemistry for further derivatization .
  • Synthesis: Catalytic methylation methods using methanol over Ni catalysts yield this compound with high selectivity, as confirmed by NMR and GC-MS .

N-(4-Chlorobenzyl)-N-methylamine Derivatives

  • Structure : Chlorine (-Cl) at the para position.
  • In synthesis, chlorinated analogs like N-(4-chlorobenzyl)-N-methylformamide are formed with 52% yield, while competing di-benzylation by-products (e.g., N,N-di-(4-chlorobenzyl)-N-methylamine) arise at 31.3% yield under similar conditions .
  • Reactivity : Chlorine’s electronegativity may favor nucleophilic displacement reactions compared to cyclopropyl’s steric constraints.

N-(4-t-Butylbenzyl)-N-methylformamide

  • Structure : Bulky t-butyl (-C(CH₃)₃) at the para position.
  • Properties : The t-butyl group introduces significant steric hindrance, reducing reaction rates in crowded transition states. For example, in rapid synthesis, the main product N-(4-t-butylbenzyl)-N-methylformamide is isolated at 35.7% yield, with a by-product ratio of 7:10 (by-product:main product) .

N-(4-Cyclopropylbenzyl)-N-methylamine

  • Structure : Cyclopropyl (-C₃H₅) at the para position.
  • Electronic Effects: The sp³-hybridized cyclopropane can act as an electron-withdrawing group via conjugation, altering aromatic ring reactivity. Synthetic Challenges: Likely requires specialized conditions to avoid ring-opening reactions, contrasting with methoxy or chloro analogs.

Biological Activity

N-(4-cyclopropylbenzyl)-N-methylamine is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a cyclopropyl group attached to a benzyl moiety, linked to a methylamine group, which may influence its interaction with biological targets. This article explores the synthesis, biological activity, and potential applications of N-(4-cyclopropylbenzyl)-N-methylamine, supported by data tables and relevant case studies.

Synthesis

The synthesis of N-(4-cyclopropylbenzyl)-N-methylamine typically involves two main steps:

  • Formation of 4-cyclopropylbenzyl chloride : This is achieved by reacting 4-cyclopropylbenzyl alcohol with thionyl chloride (SOCl₂) under reflux conditions.
  • N-alkylation : The resulting 4-cyclopropylbenzyl chloride is then reacted with methylamine in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to yield the desired compound.

Table 1: Synthesis Overview

StepReagents/Conditions
Formation of Chloride4-Cyclopropylbenzyl alcohol + SOCl₂ (reflux)
N-alkylation4-Cyclopropylbenzyl chloride + Methylamine + Base

Antimicrobial Properties

Research indicates that N-(4-cyclopropylbenzyl)-N-methylamine exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Preliminary studies indicate that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Specific pathways affected include those involving cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

The biological activity of N-(4-cyclopropylbenzyl)-N-methylamine is thought to be mediated through its interaction with various molecular targets, including enzymes and receptors. The unique structural features of the compound, particularly the cyclopropyl group, may enhance its binding affinity and specificity to these targets, leading to modulation of their activity.

MechanismDescription
Enzyme InhibitionInteracts with active sites of specific enzymes
Receptor ModulationAlters receptor activity affecting signaling pathways
Induction of ApoptosisTriggers programmed cell death in cancer cells

Case Studies

  • Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of various derivatives, including N-(4-cyclopropylbenzyl)-N-methylamine, against common pathogens. Results showed a notable reduction in bacterial viability, indicating strong potential for further development as an antimicrobial agent.
  • Cancer Cell Line Studies : In vitro assays using cancer cell lines demonstrated that N-(4-cyclopropylbenzyl)-N-methylamine significantly reduced cell viability at concentrations as low as 10 µM. The compound was found to induce apoptosis through caspase activation and modulation of Bcl-2 family proteins .

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